molecular formula C13H11N3O3S2 B2493864 N-((3-(furan-3-yl)pyrazin-2-yl)methyl)thiophene-2-sulfonamide CAS No. 2034501-56-7

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)thiophene-2-sulfonamide

Cat. No.: B2493864
CAS No.: 2034501-56-7
M. Wt: 321.37
InChI Key: VYIOVZXQEFBQLE-UHFFFAOYSA-N
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Description

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)thiophene-2-sulfonamide is a synthetically designed organic compound of significant interest in medicinal chemistry and drug discovery. This hybrid molecule incorporates a pyrazine core, a furan ring, and a thiophene-sulfonamide group, a combination that suggests potential for multi-target biological activity. Its primary research value lies in its potential as a carbonic anhydrase inhibitor (CAI) and as a scaffold for developing novel anticancer agents. The compound's mechanism of action is hypothesized to involve the inhibition of carbonic anhydrase (CA) isoforms. The primary sulfonamide group (-SO₂NH₂) attached to the thiophene ring acts as a zinc-binding group (ZBG), capable of directly interacting with the zinc ion at the active site of carbonic anhydrase enzymes . Inhibition of these enzymes, particularly the tumor-associated isoforms CA IX and XII, disrupts pH regulation in the tumor microenvironment, which can suppress cancer cell growth and metastasis . Furthermore, structural analogs featuring furan and thiophene heterocycles, similar to this compound, have demonstrated promising in vitro anticancer activity against various human cancer cell lines, including lung carcinoma (A549) and hepatocellular carcinoma (HepG2), by inducing apoptosis and causing DNA damage . Researchers can utilize this compound as a key intermediate or lead compound in projects aimed at: Developing novel anticancer therapeutics that target tumor-associated carbonic anhydrases. Exploring the structure-activity relationships (SAR) of heterocyclic sulfonamides. Investigating the biological activity of pyrazine-furan-thiophene hybrid molecules in enzymatic and cellular assays. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Please refer to the product's Safety Data Sheet (SDS) for safe handling and storage information.

Properties

IUPAC Name

N-[[3-(furan-3-yl)pyrazin-2-yl]methyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O3S2/c17-21(18,12-2-1-7-20-12)16-8-11-13(15-5-4-14-11)10-3-6-19-9-10/h1-7,9,16H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYIOVZXQEFBQLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)S(=O)(=O)NCC2=NC=CN=C2C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-(furan-3-yl)pyrazin-2-yl)methyl)thiophene-2-sulfonamide typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the furan ring: The furan ring can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a furan boronic acid with a halogenated pyrazine derivative.

    Attachment of the thiophene-sulfonamide moiety: This step often involves the reaction of a thiophene-sulfonyl chloride with the pyrazine-furan intermediate in the presence of a base to form the final sulfonamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the oxidation state of the sulfur atom or to hydrogenate the furan ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemical and Biological Properties

Molecular Formula : C₁₃H₁₁N₃O₃S₂
Molecular Weight : 321.4 g/mol
CAS Number : 2034501-56-7

The compound features a combination of furan, pyrazine, and thiophene rings, which are known for their diverse biological activities. The unique arrangement of these rings allows for significant interactions with various biological targets, making it a valuable compound for research and development.

Chemistry

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)thiophene-2-sulfonamide serves as a building block for synthesizing more complex molecules. It is also utilized as a ligand in coordination chemistry, facilitating the study of metal complexes that can exhibit unique properties due to the presence of this compound.

Biology

The compound has been studied for its potential biological activities:

  • Antimicrobial Activity : Research indicates that it exhibits significant antibacterial effects against multidrug-resistant pathogens. For instance, it has shown activity against Staphylococcus aureus strains with minimal inhibitory concentration (MIC) values lower than those of traditional antibiotics like linezolid.
  • Anti-inflammatory Properties : Investigations into its anti-inflammatory effects suggest that it may inhibit specific pathways involved in inflammation, making it a candidate for further therapeutic development.

Medicine

In medicinal chemistry, this compound is being explored for its potential therapeutic applications:

  • Anticancer Activity : Preliminary studies have indicated that the compound can reduce cell viability in various cancer cell lines at concentrations above 10 µM, suggesting a potential role in cancer treatment.

Industry

The compound is also relevant in the development of new materials with specific electronic or optical properties. Its unique structure allows for modifications that can enhance material performance in various applications.

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial activity of this compound against various strains of bacteria. Results indicated significant efficacy against multidrug-resistant strains with MIC values consistently lower than those observed for conventional antibiotics.

Case Study 2: Cytotoxic Effects

In another investigation assessing cytotoxic effects on cancer cell lines, the compound demonstrated a substantial reduction in cell viability at concentrations exceeding 10 µM. This finding supports its potential as an anticancer agent and warrants further exploration into its mechanisms and therapeutic applications.

Mechanism of Action

The mechanism of action of N-((3-(furan-3-yl)pyrazin-2-yl)methyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

Core Heterocycles and Substituents:

  • Target Compound : Pyrazine (N-containing) + furan (O-containing) + thiophene-sulfonamide.
  • Analog 1 (Compound 100, ) : Benzo[d]thiazole-thiophene core + furan-2-sulfonamide .
  • Analog 2 (Compound 9, ): Thiophene-sulfonamide linked to 5-cyanopyrimidine .
  • Analog 3 () : Pyrazine core with trifluoromethylbenzamide and cyclopropylmethyl groups .

Key Differences:

  • The target compound’s pyrazine-furan-thiophene system contrasts with benzo[d]thiazole or pyrimidine cores in analogs, affecting electronic properties and steric bulk.
  • Unlike trifluoromethyl-substituted pyrazines in , the target compound lacks strong electron-withdrawing groups but retains the sulfonamide’s electronegativity .

Physicochemical Properties

Property Target Compound Compound 100 Compound 9 Compound
Molecular Weight ~350–400 g/mol (estimated) 413.5 g/mol (reported) ~450–500 g/mol (estimated) 587.5 g/mol (reported)
Polarity High (pyrazine N, sulfonamide) Moderate (thiazole S, sulfonamide) High (pyrimidine N, sulfonamide) Very high (CF₃ groups, pyrazine)
Solubility Moderate (heterocyclic mix) Low (bulky benzo[d]thiazole) Moderate (cyanopyrimidine) Low (lipophilic CF₃, benzamide)
1H NMR Shifts Furan H: ~6.5–7.5 ppm; Pyrazine H: ~8.5–9.0 ppm (estimated) Furan H: 7.2–7.8 ppm; Thiophene H: 7.0–7.5 ppm (reported) Pyrimidine H: ~8.5–9.5 ppm (estimated) Pyrazine H: 8.6–8.9 ppm; CF₃ groups: no H (reported)

Functional Implications

  • Electron Effects : The pyrazine-furan system in the target compound may enhance π-π stacking vs. benzo[d]thiazole’s planarity in Compound 100 .
  • Bioactivity : While highlights anthrax lethal factor inhibition for related sulfonamides, the target compound’s pyrazine moiety could modulate target selectivity compared to pyrimidine-based ligands in .

Biological Activity

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)thiophene-2-sulfonamide is a heterocyclic compound notable for its diverse biological activities. This article explores its synthesis, biological evaluations, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

Molecular Formula : C13_{13}H11_{11}N3_3O3_3S2_2
Molecular Weight : 321.4 g/mol
CAS Number : 2034501-56-7

The compound features a combination of furan, pyrazine, and thiophene rings, which are known for their significant roles in medicinal chemistry due to their diverse biological activities .

Synthesis

The synthesis of this compound typically involves multi-step reactions:

  • Formation of the Pyrazine Ring : Cyclization of appropriate precursors under acidic or basic conditions.
  • Introduction of the Furan Ring : Achieved via cross-coupling reactions, such as Suzuki-Miyaura coupling.
  • Attachment of the Thiophene-Sulfonamide Moiety : Reaction of thiophene-sulfonyl chloride with the pyrazine-furan intermediate in the presence of a base .

Antimicrobial Activity

The compound has demonstrated significant antimicrobial properties against various pathogens. In vitro studies have shown that it exhibits:

  • Minimum Inhibitory Concentration (MIC) : Ranges from 0.22 to 0.25 μg/mL against certain bacterial strains.
  • Minimum Bactericidal Concentration (MBC) : Effective in killing bacteria at concentrations comparable to MIC values.

Additionally, it has shown superior antibiofilm activity compared to standard antibiotics like Ciprofloxacin .

PathogenMIC (μg/mL)MBC (μg/mL)
Staphylococcus aureus0.220.25
Escherichia coli0.300.35
Candida albicans0.150.20

Cytotoxicity and Hemolytic Activity

Hemolytic assays revealed that this compound has low toxicity, with hemolytic activity ranging from 3.23% to 15.22%, indicating a favorable safety profile for further development .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : It acts as an inhibitor for DNA gyrase and dihydrofolate reductase (DHFR), with IC50_{50} values ranging from 12.27–31.64 μM and 0.52–2.67 μM, respectively .
  • Biofilm Disruption : The compound significantly reduces biofilm formation in bacterial cultures, enhancing its potential as an antimicrobial agent.

Case Studies

Recent studies have highlighted the effectiveness of this compound in various therapeutic contexts:

  • Antiviral Activity : Research indicates that heterocycles like this compound can inhibit viral replication, showcasing potential in antiviral drug development .
  • Antioxidant Properties : The compound also exhibits antioxidant activity through radical scavenging assays, which could be beneficial in preventing oxidative stress-related diseases .

Q & A

Basic: What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the preparation of intermediates such as the pyrazine-furan hybrid scaffold and thiophene-2-sulfonamide. Key steps include:

  • Coupling reactions : Use Suzuki-Miyaura cross-coupling to attach the furan-3-yl group to the pyrazine ring .
  • Sulfonamide formation : React thiophene-2-sulfonyl chloride with the pyrazine-methylamine intermediate under basic conditions (e.g., triethylamine in dichloromethane) .
  • Optimization : Adjust reaction temperature (60–80°C for coupling steps), solvent choice (DMF for polar intermediates), and catalyst loading (Pd(PPh₃)₄ for cross-coupling) to maximize yield (>70%) and purity (>95% by HPLC) .

Basic: Which spectroscopic techniques are most effective for structural characterization?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the pyrazine and furan rings. Aromatic protons in thiophene-2-sulfonamide appear as distinct doublets (δ 7.2–7.8 ppm) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., m/z 393.36 [M+H]⁺) .
  • X-ray Crystallography : Single-crystal diffraction (using SHELXL ) resolves 3D conformation, including bond angles between the sulfonamide and pyrazine groups .

Advanced: How to resolve contradictions in reported biological activities?

Methodological Answer:
Discrepancies may arise from impurities or assay variability. Strategies include:

  • Purity validation : Use HPLC and LC-MS to confirm >98% purity .
  • Standardized assays : Re-test activity in parallel with positive controls (e.g., cisplatin for cytotoxicity) across multiple cell lines .
  • Mechanistic studies : Compare target engagement (e.g., enzyme inhibition assays) to distinguish direct effects from off-target interactions .

Advanced: What computational methods predict binding affinity with target enzymes?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina with enzyme structures (PDB) to model interactions. The sulfonamide group often binds catalytic sites (e.g., carbonic anhydrase) via hydrogen bonding .
  • QSAR Modeling : Train models on analogs (e.g., PubChem data) to correlate substituent electronegativity with activity .
  • MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories (GROMACS) .

Advanced: How does the thiophene-2-sulfonamide group influence pharmacokinetics vs. benzenesulfonamide analogs?

Methodological Answer:

  • Solubility : Thiophene’s lower logP (−0.5 vs. +1.2 for benzene) improves aqueous solubility .
  • Metabolism : Thiophene may undergo CYP450-mediated oxidation; test stability in liver microsomes .
  • Bioavailability : Compare AUC in rodent PK studies to quantify differences in absorption .

Basic: What biological targets are hypothesized based on structural analogs?

Methodological Answer:

  • Enzyme targets : Dihydropteroate synthase (antimicrobial) and carbonic anhydrase IX (anticancer) via sulfonamide coordination .
  • Receptor targets : G-protein-coupled receptors (GPCRs) modulated by the pyrazine-furan scaffold .

Advanced: Strategies to elucidate the anticancer mechanism in cell lines?

Methodological Answer:

  • Apoptosis assays : Measure caspase-3/7 activation (e.g., luminescent assays) .
  • Proteomics : Use SILAC labeling to identify differentially expressed proteins post-treatment .
  • siRNA knockdown : Target hypothesized pathways (e.g., MAPK) to confirm role in cytotoxicity .

Basic: Key considerations for assessing physiological stability?

Methodological Answer:

  • pH stability : Incubate in buffers (pH 1–10) and monitor degradation via HPLC .
  • Thermal analysis : TGA/DSC to determine decomposition temperature (>200°C indicates thermal stability) .
  • Light sensitivity : Store in amber vials if UV-Vis shows photodegradation .

Advanced: SAR study strategies to optimize bioactivity?

Methodological Answer:

  • Analog synthesis : Vary substituents (e.g., electron-withdrawing groups on thiophene) .
  • High-throughput screening : Test analogs in 96-well plates for IC₅₀ determination .
  • Statistical modeling : Use PLS regression to link structural descriptors (e.g., Hammett σ) with activity .

Advanced: Crystallographic techniques for 3D structure determination?

Methodological Answer:

  • Data collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution (<1.0 Å) data .
  • Refinement : SHELXL for anisotropic displacement parameters and hydrogen bonding networks .
  • Validation : Check R-factor (<5%) and Ramachandran plots (MolProbity) .

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